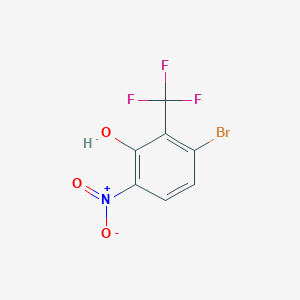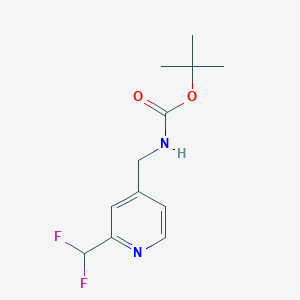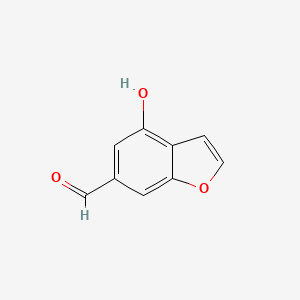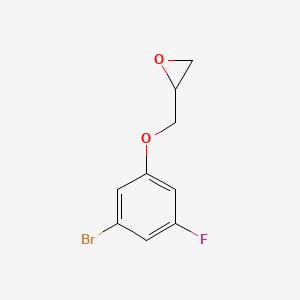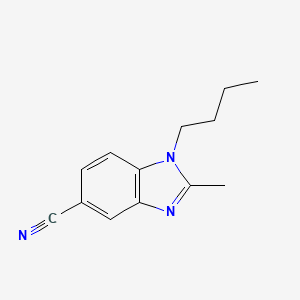![molecular formula C12H13BrF3NO3 B1380068 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate CAS No. 1425040-12-5](/img/structure/B1380068.png)
3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate” is a chemical compound with the molecular formula C12H13BrF3NO3 . It has a molecular weight of 356.14 g/mol .
Molecular Structure Analysis
The compound contains an azetidine ring, which is a four-membered cyclic amine. It also has a bromobenzyl group attached to one of the ring’s carbon atoms and a trifluoroacetate group attached to the nitrogen atom of the azetidine ring .Applications De Recherche Scientifique
Antibiotic Development
Substituted azetidinyl compounds, including those related to "3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate," have shown significant activity against Gram-negative bacteria, highlighting their potential as a new class of beta-lactam antibiotics (Woulfe & Miller, 1985).
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of azetidine derivatives. For instance, azetidinyl ketones have been synthesized from alpha-bromobenzyl chalcone, exhibiting potential for further chemical transformations (Stevens & Cromwell, 1971). Also, the synthesis of N-Aryl β-Amino Alcohols via trifluoroacetic acid promoted multicomponent coupling of aziridines, arynes, and water has been reported, showing the versatility of azetidine compounds in chemical reactions (Roy, Baviskar, & Biju, 2015).
Drug Design and Discovery
In the realm of drug discovery, 3-aryl-3-sulfanyl azetidines synthesized from azetidine-3-ols have shown promise. The mild iron-catalyzed thiol alkylation process used in their synthesis suggests their potential incorporation in drug discovery programs (Dubois et al., 2019). Additionally, the discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, involves the use of alkoxyimino derivatives of azetidine, highlighting the relevance of such compounds in the development of new drugs (Pan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKTTWDNSAUJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

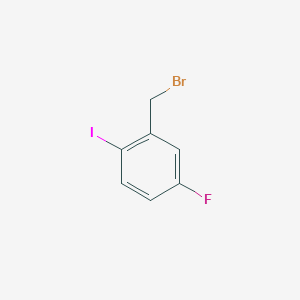
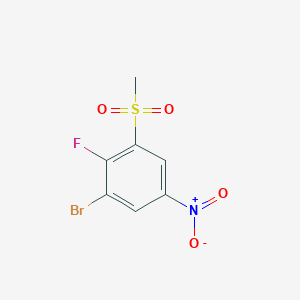

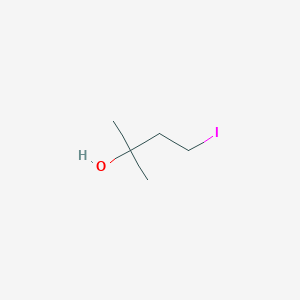
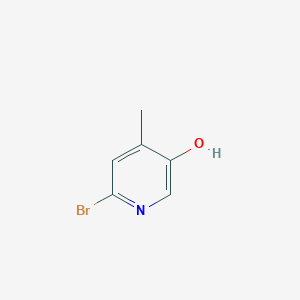
![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)
![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)
